molecular formula C9H16O5 B3051000 1,3-DIETHYL 2-(METHOXYMETHYL)PROPANEDIOATE CAS No. 30379-04-5

1,3-DIETHYL 2-(METHOXYMETHYL)PROPANEDIOATE

Cat. No.: B3051000
CAS No.: 30379-04-5
M. Wt: 204.22 g/mol
InChI Key: YMCFEHCCMXDRSV-UHFFFAOYSA-N
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Description

Scientific Research Applications

1,3-DIETHYL 2-(METHOXYMETHYL)PROPANEDIOATE is used in various scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-DIETHYL 2-(METHOXYMETHYL)PROPANEDIOATE can be synthesized through the alkylation of diethyl malonate with chloromethyl methyl ether in the presence of a base such as sodium ethoxide . The reaction typically proceeds as follows:

    Diethyl malonate: is treated with to form the sodium salt of diethyl malonate.

  • The sodium salt is then reacted with chloromethyl methyl ether to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1,3-DIETHYL 2-(METHOXYMETHYL)PROPANEDIOATE undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Alkylation: The compound can be further alkylated at the methoxymethyl group.

    Condensation: It can participate in condensation reactions to form more complex molecules.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base.

    Alkylation: Requires alkyl halides and a base such as sodium hydride.

    Condensation: Often involves aldehydes or ketones in the presence of a base or acid catalyst.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-DIETHYL 2-(METHOXYMETHYL)PROPANEDIOATE is unique due to the presence of the methoxymethyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the synthesis of more complex molecules and materials .

Properties

IUPAC Name

diethyl 2-(methoxymethyl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-4-13-8(10)7(6-12-3)9(11)14-5-2/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCFEHCCMXDRSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(COC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450874
Record name Propanedioic acid, (methoxymethyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30379-04-5
Record name Propanedioic acid, (methoxymethyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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